N-(2,5-Dimethylphenyl)-2-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide
Description
Properties
Molecular Formula |
C18H17N3O3S |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[[5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C18H17N3O3S/c1-11-7-8-12(2)14(9-11)19-16(23)10-25-18-21-20-17(24-18)13-5-3-4-6-15(13)22/h3-9,22H,10H2,1-2H3,(H,19,23) |
InChI Key |
ADEHLPRYLJTBBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(O2)C3=CC=CC=C3O |
Origin of Product |
United States |
Preparation Methods
Cyclization of Acylhydrazides with Carbon Disulfide
The foundational step in synthesizing the target compound involves the preparation of 5-(2-hydroxyphenyl)-1,3,4-oxadiazole-2-thiol. Koparir et al. established a robust protocol using 2-hydroxybenzohydrazide (49 ) and carbon disulfide (CS₂) under alkaline conditions. The reaction proceeds in ethanol with potassium hydroxide (KOH) at reflux for 6–8 hours, yielding the oxadiazole-thiol (50 ) via intramolecular cyclization (Scheme 14). The mechanism entails deprotonation of the hydrazide nitrogen by KOH, followed by nucleophilic attack on CS₂ to form a dithiocarbamate intermediate. Acidification with hydrochloric acid (HCl) precipitates the thiol product with an 85–88% yield. This method is favored for its operational simplicity and compatibility with electron-rich aromatic systems.
Oxidative Desulfurization of Thiosemicarbazides
Patel et al. demonstrated an alternative route using oxidative desulfurization of thiosemicarbazides (34 ) with hypervalent iodine reagents (Scheme 8). Treatment of 2-hydroxybenzoylthiosemicarbazide with iodobenzene and Oxone in tetrahydrofuran (THF) at 0–5°C generates the oxadiazole-thiol via elimination of sulfur. This method achieves yields up to 92% but requires stringent temperature control.
Photocatalytic Cyclization
Kapoorr et al. reported a visible-light-driven approach using eosin-Y as a photocatalyst (Scheme 6). Semicarbazones derived from 2-hydroxybenzaldehyde undergo oxidative cyclization under atmospheric oxygen, producing the oxadiazole-thiol with 94% yield. This method minimizes byproduct formation and is ideal for light-sensitive substrates.
Table 1: Comparative Analysis of Oxadiazole-Thiol Synthesis Methods
Preparation of N-(2,5-Dimethylphenyl)-2-Bromoacetamide
The acetamide precursor, N-(2,5-dimethylphenyl)-2-bromoacetamide, is synthesized via a two-step process:
-
Acylation of 2,5-Dimethylaniline : Reaction of 2,5-dimethylaniline with bromoacetyl bromide in dichloromethane (DCM) at 0°C in the presence of triethylamine (TEA) yields 2-bromo-N-(2,5-dimethylphenyl)acetamide. TEA neutralizes HBr, driving the reaction to completion with 82–85% yield.
-
Purification : Recrystallization from ethanol/water (3:1) removes unreacted starting materials, affording a white crystalline solid (mp 112–114°C).
Thioether Formation via Nucleophilic Substitution
The final step couples the oxadiazole-thiol (50 ) with N-(2,5-dimethylphenyl)-2-bromoacetamide through an SN2 mechanism. Optimal conditions involve:
-
Solvent : Dimethylformamide (DMF) or acetonitrile, which stabilize the thiolate ion.
-
Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) to deprotonate the thiol.
-
Temperature : 60–70°C for 4–6 hours.
Under these conditions, the thiolate ion attacks the electrophilic carbon of the bromoacetamide, displacing bromide and forming the thioether linkage. The reaction achieves 85–90% yield, with unreacted starting materials removed via column chromatography (silica gel, ethyl acetate/hexane 1:3).
Table 2: Optimization of Thioether Bond Formation
| Parameter | Tested Conditions | Yield (%) | Observation |
|---|---|---|---|
| Solvent | DMF, THF, Acetonitrile, EtOH | 85–90 | DMF maximizes solubility and rate |
| Base | K₂CO₃, NaH, TEA | 88–92 | NaH offers faster kinetics |
| Temperature (°C) | 25, 50, 70, 90 | 85–90 | 70°C balances rate and decomposition |
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆) : δ 10.32 (s, 1H, -OH), 8.21 (d, J = 8.4 Hz, 1H, Ar-H), 7.58–7.12 (m, 6H, Ar-H), 4.12 (s, 2H, -SCH₂CO-), 2.31 (s, 6H, -CH₃).
-
IR (KBr) : 3270 cm⁻¹ (-OH), 1665 cm⁻¹ (C=O), 1580 cm⁻¹ (C=N).
-
MS (ESI) : m/z 412.1 [M+H]⁺.
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water 70:30) confirms >98% purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-Dimethylphenyl)-2-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the phenyl ring or the oxadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions can vary widely, from room temperature to elevated temperatures, and may require inert atmospheres or specific solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or oxadiazole rings.
Scientific Research Applications
Antimicrobial Activity
The compound exhibits significant antimicrobial properties against various pathogens. Research indicates that derivatives containing the 2,5-dimethylphenyl scaffold are effective against Gram-positive and Gram-negative bacteria as well as fungi.
Case Study: Antimicrobial Efficacy
A study demonstrated that compounds derived from similar structures showed activity against methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecium, suggesting that N-(2,5-Dimethylphenyl)-2-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide could serve as a lead compound for developing new antibiotics targeting resistant strains .
| Pathogen | Activity | MIC (µg/mL) |
|---|---|---|
| S. aureus | Inhibitory | 2 |
| E. faecium | Inhibitory | 4 |
| Candida auris | Superior to fluconazole | 16 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. The compound has shown promising results in inhibiting the growth of various cancer cell lines.
Case Study: Anticancer Activity
In vitro studies revealed that related oxadiazole derivatives exhibited significant growth inhibition in several cancer cell lines including OVCAR-8 and A549. Percent growth inhibitions (PGIs) ranged from 51% to 86%, indicating strong anticancer activity .
| Cell Line | Percent Growth Inhibition (%) |
|---|---|
| SNB-19 | 86.61 |
| OVCAR-8 | 85.26 |
| A549 | 56.88 |
Anti-inflammatory Potential
The compound's structure suggests potential anti-inflammatory properties. Molecular docking studies have indicated that it may act as a 5-lipoxygenase (5-LOX) inhibitor, which is crucial in the inflammatory response.
Case Study: In Silico Evaluation
Computational analyses have shown that this compound binds favorably to the active site of the enzyme involved in leukotriene synthesis, which could lead to reduced inflammation .
Mechanistic Insights
Understanding the mechanism of action is critical for further development. The compound likely interacts with specific biological targets:
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways relevant to disease progression.
- Cell Cycle Arrest : Some derivatives have been shown to induce apoptosis in cancer cells by disrupting cell cycle progression.
Mechanism of Action
The mechanism by which N-(2,5-Dimethylphenyl)-2-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide exerts its effects is complex and involves multiple molecular targets and pathways. In biological systems, it may act by inhibiting specific enzymes or interacting with cellular receptors. The oxadiazole ring is known to participate in hydrogen bonding and π-π interactions, which can influence its binding affinity and specificity. Additionally, the thioacetamide group can undergo metabolic transformations, leading to the formation of active metabolites that contribute to its overall activity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Key Structural and Physical Properties of Analogs
Key Observations :
- Core Heterocycle : The target compound’s 1,3,4-oxadiazole core distinguishes it from thiadiazole analogs (e.g., 5e in ), which may exhibit reduced aromatic stability due to sulfur’s lower electronegativity compared to oxygen .
- Substituent Effects: The 2-hydroxyphenyl group in the target compound contrasts with electron-withdrawing substituents (e.g., 4-chlorobenzyl in 5e or indol-3-ylmethyl in 8t ). The hydroxyl group could enhance solubility via hydrogen bonding but reduce lipophilicity compared to methyl/methoxy groups (e.g., 2-methoxyphenoxy in 5k ).
- Melting Points : Thiadiazole derivatives (e.g., 5e, 5f ) generally exhibit lower melting points (132–170°C) than oxadiazole-thiazole hybrids like 3b (195–197°C ), suggesting stronger intermolecular interactions in the latter.
Table 2: Bioactivity Profiles of Structural Analogs
Key Observations :
- Enzyme Inhibition : Thiadiazole derivatives (e.g., 5e–5m ) lack reported enzyme inhibition, whereas oxadiazole-indole hybrids (8t–8w ) show moderate LOX and BChE inhibition. The target compound’s hydroxyphenyl group may enhance interactions with oxidative enzymes like LOX.
- Antimicrobial Activity : Benzofuran-oxadiazole hybrids (2a, 2b ) demonstrate strong antimicrobial effects, suggesting that electron-rich aromatic systems (e.g., benzofuran) enhance this activity. The target compound’s hydroxyphenyl group may offer similar advantages.
- AChE Inhibition: Compound 3b , with a pyridine-thiazole-oxadiazole scaffold, shows nanomolar-level AChE inhibition, highlighting the importance of nitrogen-rich heterocycles in targeting cholinesterases.
Biological Activity
N-(2,5-Dimethylphenyl)-2-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological properties, and the implications of these findings in medicinal chemistry.
Synthesis
The synthesis of this compound involves the incorporation of a 1,3,4-oxadiazole moiety, known for its diverse biological activities. The oxadiazole ring has been associated with various pharmacological properties, including antimicrobial and anticancer activities. The thioacetamide group further enhances the compound's potential by introducing sulfur functionality, which is often implicated in biological activity.
Antimicrobial Properties
Research indicates that compounds featuring the 2,5-dimethylphenyl scaffold exhibit significant antimicrobial activity against a range of pathogens. For instance, derivatives of this scaffold have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium . The broad-spectrum activity against drug-resistant strains highlights the potential of this compound as a candidate for developing new antimicrobial agents.
Anticancer Activity
The 1,3,4-oxadiazole derivatives have been extensively studied for their anticancer properties. Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. For example, studies have shown that certain oxadiazole derivatives can induce apoptosis in human glioblastoma and melanoma cells . The mechanism often involves the disruption of cellular signaling pathways that promote cell survival.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The oxadiazole moiety is known to bind to proteins involved in cell proliferation and apoptosis. Additionally, the presence of hydroxyl groups in the structure enhances solubility and bioavailability, which are critical for effective therapeutic action.
Data Tables
| Biological Activity | Target | Effect | Reference |
|---|---|---|---|
| Antimicrobial | S. aureus, E. faecium | Inhibition of growth | |
| Anticancer | Human glioblastoma U251 | Induction of apoptosis | |
| Anticancer | Human melanoma WM793 | Cytotoxicity |
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the effectiveness of various thiazole derivatives against resistant bacterial strains. The results indicated that compounds with a similar structural framework to this compound exhibited superior antibacterial properties compared to standard antibiotics .
- Cytotoxicity Assessment : In vitro testing on cancer cell lines revealed that certain derivatives showed promising results with IC50 values ranging from 10 to 30 µM. These findings suggest that modifications in the chemical structure can lead to enhanced anticancer activity .
Q & A
Basic: What are the key synthetic steps for preparing N-(2,5-Dimethylphenyl)-2-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide?
The synthesis typically involves three critical steps:
- Formation of the 1,3,4-oxadiazole core : Cyclocondensation of 2-hydroxybenzohydrazide with carbon disulfide or cyanogen bromide under reflux in ethanol .
- Introduction of the thioacetamide moiety : Reaction of the oxadiazole intermediate with chloroacetic acid or its derivatives in the presence of a base (e.g., triethylamine) to form the thioether linkage .
- Coupling with the 2,5-dimethylphenyl group : A nucleophilic substitution or Ullmann-type coupling reaction to attach the aryl group, often requiring palladium catalysts or copper iodide in polar aprotic solvents (e.g., DMF) .
Key considerations : Solvent purity, reaction temperature (often 80–120°C), and inert atmosphere to prevent oxidation of thiol intermediates.
Basic: Which analytical techniques are critical for structural validation and purity assessment?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and regiochemistry. For example, the hydroxyl proton on the 2-hydroxyphenyl group appears as a singlet at δ 9.8–10.2 ppm, while the methyl groups on the dimethylphenyl moiety resonate as doublets at δ 2.2–2.5 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., CHNOS) with a mass error < 2 ppm .
- HPLC-PDA : Assesses purity (>95%) using a C18 column with acetonitrile/water mobile phase (retention time ~12–14 min) .
Advanced: How can reaction conditions be optimized to improve yield and reduce side products?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require careful drying to avoid hydrolysis. Alternatively, toluene/water biphasic systems minimize side reactions in nucleophilic substitutions .
- Catalyst optimization : For coupling reactions, Pd(PPh) (2–5 mol%) in DMF at 100°C improves cross-coupling efficiency compared to Cu-based catalysts, reducing aryl halide byproducts .
- Temperature control : Gradual heating (ramp rate 2°C/min) prevents decomposition of thermally sensitive intermediates like the oxadiazole-thiolate .
Advanced: How to resolve spectral data contradictions, such as ambiguous NMR assignments?
- 2D NMR techniques : HSQC and HMBC correlate H signals with C nuclei, resolving overlaps. For example, HMBC can confirm the thioacetamide’s carbonyl (δ 168–170 ppm) coupling with the oxadiazole’s sulfur atom .
- Comparative analysis : Cross-reference with structurally similar compounds (e.g., N-(3,5-dimethylphenyl) analogs) to identify consistent chemical shifts .
- Computational validation : DFT calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts, aiding assignment of ambiguous signals .
Advanced: What strategies mitigate side reactions during oxadiazole ring formation?
- Protecting groups : Temporarily protect the 2-hydroxyphenyl group with acetyl or benzyl ethers to prevent unwanted oxidation during cyclocondensation .
- Stoichiometric control : Use 1.2 equivalents of carbon disulfide to drive cyclization to completion, minimizing residual hydrazide intermediates .
- Purification protocols : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the oxadiazole core before subsequent functionalization .
Advanced: What in vitro assays are suitable for evaluating biological activity?
- Antimicrobial activity : Broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to ampicillin controls .
- Antioxidant potential : DPPH radical scavenging assay (IC determination) and FRAP assays, noting the 2-hydroxyphenyl group’s role in electron donation .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC values calculated using nonlinear regression .
Advanced: How to analyze structure-activity relationships (SAR) for derivatives?
- Substituent variation : Compare bioactivity of analogs with modified aryl groups (e.g., 2,5-dimethylphenyl vs. 4-methoxyphenyl) to identify steric/electronic effects .
- Thioether vs. ether linkages : Assess stability and potency by replacing the thioacetamide’s sulfur with oxygen .
- Molecular docking : Use AutoDock Vina to predict binding affinities with target enzymes (e.g., COX-2 for anti-inflammatory activity), correlating docking scores with experimental IC values .
Advanced: How to address stability issues in aqueous or biological matrices?
- pH-dependent degradation studies : Monitor hydrolysis rates at pH 2–9 using HPLC. The thioacetamide moiety is prone to cleavage under alkaline conditions (t < 24 h at pH 9) .
- Lyophilization : Stabilize the compound as a lyophilized powder with cryoprotectants (e.g., trehalose) for long-term storage .
- Plasma stability assays : Incubate with human plasma (37°C, 24 h) and quantify intact compound via LC-MS to assess metabolic susceptibility .
Advanced: What computational methods predict physicochemical properties?
- LogP calculation : Use MarvinSketch or ChemAxon to estimate partition coefficients (predicted LogP ~2.8), indicating moderate lipophilicity .
- Solubility prediction : AqSol predicts aqueous solubility (≈0.15 mg/mL), guiding formulation strategies like nanoemulsion or cyclodextrin complexation .
- ADMET profiling : SwissADME evaluates bioavailability, CYP450 interactions, and blood-brain barrier permeability .
Advanced: How to design controlled release formulations for in vivo studies?
- Polymer selection : PLGA nanoparticles (size 150–200 nm, PDI < 0.2) encapsulate the compound with >80% efficiency, as confirmed by dialysis-based release studies .
- Pharmacokinetic modeling : Non-compartmental analysis (WinNonlin) calculates t, C, and AUC from plasma concentration-time profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
